Medazepam hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de médazépam est un dérivé de la benzodiazépine connu pour ses propriétés anxiolytiques, anticonvulsivantes, sédatives et relaxantes musculaires squelettiques . Il est couramment utilisé dans le traitement de l'anxiété et des troubles associés. Le chlorhydrate de médazépam est une benzodiazépine à action prolongée, ce qui signifie qu'il a un effet thérapeutique prolongé après l'administration .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorhydrate de médazépam est synthétisé par une série de réactions chimiques impliquant la formation de la structure cyclique de la benzodiazépine. La synthèse commence généralement par la réaction d'un benzène substitué avec une amine appropriée pour former le composé intermédiaire. Cet intermédiaire est ensuite soumis à des réactions de cyclisation pour former le cycle de la benzodiazépine .

Méthodes de production industrielle

En milieu industriel, la production du chlorhydrate de médazépam implique une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes telles que la purification, la cristallisation et le séchage pour obtenir le produit final sous sa forme de sel chlorhydrate .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de médazépam subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier la structure cyclique de la benzodiazépine.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le cycle de la benzodiazépine.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers agents halogénants pour les réactions de substitution. Les réactions sont généralement effectuées dans des conditions de température et de pression contrôlées pour garantir la formation du produit souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites du chlorhydrate de médazépam, tels que le nordazépam, qui est un métabolite actif ayant des propriétés pharmacologiques similaires .

Applications de la recherche scientifique

Le chlorhydrate de médazépam a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le chlorhydrate de médazépam exerce ses effets en modulant l'activité du récepteur de l'acide gamma-aminobutyrique (GABA) dans le cerveau. Il agit comme un modulateur allostérique positif du récepteur GABA-A, renforçant les effets inhibiteurs du GABA sur l'excitabilité neuronale . Cela conduit à une augmentation de l'afflux d'ions chlorure, ce qui entraîne une hyperpolarisation et une stabilisation de la membrane neuronale, réduisant ainsi l'anxiété et induisant la sédation .

Applications De Recherche Scientifique

Pharmacological Properties

Medazepam functions by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to increased neuronal inhibition. Its pharmacokinetics reveal a long half-life ranging from 36 to 200 hours, which allows for sustained therapeutic effects after administration . Medazepam is absorbed rapidly from the gastrointestinal tract, with peak plasma concentrations occurring within 1 to 2 hours post-administration .

Clinical Applications

1. Anxiety Disorders

- Medazepam is primarily indicated for the short-term treatment of anxiety disorders. Dosages typically range from 10 to 30 mg daily in divided doses, with a maximum dose of up to 60 mg for severe conditions .

- A systematic review highlighted that benzodiazepines, including medazepam, are effective in reducing anxiety symptoms in patients with generalized anxiety disorder and panic disorder .

2. Pre-Anesthetic Medication

- Medazepam has been studied as an oral pre-anesthetic medication. In one study involving adult women, a dose of 10 mg was administered prior to anesthesia induction, demonstrating its efficacy in reducing pre-operative anxiety without significant adverse effects .

3. Driving Performance

- Research indicates that low doses of medazepam do not impair driving performance significantly compared to other benzodiazepines. In a study assessing psychotropic medications' impact on driving skills, medazepam was associated with minimal impairment, making it a safer option for patients requiring anxiolytic treatment while maintaining mobility .

Case Studies

Several case studies illustrate the practical applications and outcomes associated with medazepam use:

Case Study 1: Management of Anxiety in Elderly Patients

- An elderly patient with generalized anxiety disorder was treated with medazepam at a reduced dosage due to age-related pharmacokinetic changes. The patient exhibited significant improvement in anxiety levels without notable sedation or cognitive impairment over a treatment period of six weeks.

Case Study 2: Preoperative Anxiety Reduction

- A cohort of patients undergoing elective surgery received medazepam as pre-anesthetic medication. The results showed a marked reduction in preoperative anxiety scores as measured by standardized scales, alongside favorable patient feedback regarding comfort levels before surgery.

Safety and Side Effects

While medazepam is generally well-tolerated, it can cause side effects such as drowsiness, dizziness, fatigue, and confusion . Caution is advised when prescribing this medication to patients with hepatic impairment or those taking other central nervous system depressants due to potential additive effects .

Mécanisme D'action

Medazepam hydrochloride exerts its effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor in the brain. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA on neuronal excitability . This leads to increased chloride ion influx, resulting in hyperpolarization and stabilization of the neuronal membrane, thereby reducing anxiety and inducing sedation .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de médazépam est comparé à d'autres benzodiazépines telles que le diazépam, le chlordiazépoxide et l'oxazépam. Bien que tous ces composés partagent des propriétés anxiolytiques et sédatives similaires, le chlorhydrate de médazépam est unique en raison de sa nature à action prolongée et de sa voie métabolique spécifique . Les composés similaires comprennent :

Diazépam : Connu pour son début d'action rapide et son large usage thérapeutique.

Chlordiazépoxide : L'une des premières benzodiazépines découvertes, principalement utilisée pour ses propriétés anxiolytiques.

Oxazépam : Une benzodiazépine à action courte utilisée pour le traitement de l'anxiété et de l'insomnie.

L'effet prolongé et le profil métabolique unique du chlorhydrate de médazépam en font un composé précieux dans les milieux cliniques et de recherche.

Activité Biologique

Medazepam hydrochloride is a benzodiazepine derivative known for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. This compound has been extensively studied for its pharmacological effects, metabolism, and clinical applications. This article delves into the biological activity of medazepam, highlighting key research findings, case studies, and relevant data.

Pharmacological Properties

Medazepam acts primarily through the modulation of the GABA_A receptor, enhancing inhibitory neurotransmission in the central nervous system (CNS). Its pharmacological profile includes:

- Anxiolytic Effects : Medazepam is effective in reducing anxiety symptoms.

- Anticonvulsant Activity : It exhibits potential in controlling seizures.

- Sedative Properties : The compound induces sedation, making it useful in treating insomnia and preoperative anxiety.

- Muscle Relaxation : It has skeletal muscle relaxant capabilities, beneficial in various muscle spasticity conditions.

Pharmacokinetics

The pharmacokinetic characteristics of medazepam are crucial for understanding its biological activity:

| Parameter | Value |

|---|---|

| Bioavailability | 50–75% |

| Peak Plasma Concentration (C_max) | 1–2 hours |

| Protein Binding | >99% |

| Metabolism | Hepatic (via cytochrome P450) |

| Elimination Half-life | 36–200 hours |

| Excretion | Renal (63–85%), Biliary (15–37%) |

Medazepam undergoes extensive hepatic metabolism, primarily converting to its active metabolite nordazepam. This conversion contributes to its prolonged therapeutic effects and supports its use in chronic anxiety treatment .

1. Teratogenicity and Fetal Effects

A significant study evaluated the teratogenic and fetotoxic potential of medazepam in pregnant women who attempted suicide with high doses. The findings revealed no increased rates of congenital abnormalities or adverse effects on fetal development despite the use of doses ranging from 60 to 500 mg. Among the 10 live-born infants studied, only one exhibited a congenital condition (inguinal hernia), suggesting that medazepam does not significantly impact fetal health when used at high doses during pregnancy .

2. Efficacy in Functional Disorders

A clinical trial assessed medazepam's effectiveness in relieving symptoms associated with functional gastrointestinal disorders. The study reported significant improvements without notable side effects, reinforcing medazepam's safety profile in therapeutic contexts .

Research Findings

Recent investigations into the solubility and thermal properties of medazepam have provided insights into its formulation potential:

- A study on the binary mixture of medazepam with citric acid demonstrated a 40-fold increase in solubility when combined, enhancing its bioavailability for therapeutic applications .

- Differential scanning calorimetry (DSC) indicated specific thermal behavior that could inform better drug formulation strategies.

Propriétés

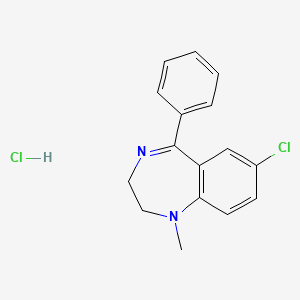

Numéro CAS |

2898-11-5 |

|---|---|

Formule moléculaire |

C16H16Cl2N2 |

Poids moléculaire |

307.2 g/mol |

Nom IUPAC |

7-chloro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepine;hydrochloride |

InChI |

InChI=1S/C16H15ClN2.ClH/c1-19-10-9-18-16(12-5-3-2-4-6-12)14-11-13(17)7-8-15(14)19;/h2-8,11H,9-10H2,1H3;1H |

Clé InChI |

XBWAZCLHZCFCGK-UHFFFAOYSA-N |

SMILES |

CN1CCN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl |

SMILES canonique |

CN1CCN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl |

Key on ui other cas no. |

15180-10-6 2898-11-5 |

Pictogrammes |

Irritant; Health Hazard |

Numéros CAS associés |

2898-12-6 (Parent) |

Synonymes |

Hydrochloride, Medazepam Medazepam Medazepam AWD Medazepam Hydrochloride Medazepam Monohydrochloride Monohydrochloride, Medazepam Nobrium Ro 5 4556 Ro 5-4556 Ro 54556 Rudotel Rusedal |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.